
5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of an iodophenyl group and an aminomethyl group in its structure suggests potential unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl group is iodinated using reagents like iodine and a suitable oxidizing agent.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, an amine, and the oxazolidinone.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, forming imines or other oxidized derivatives.
Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines or oxazolidinone derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Substituted oxazolidinones with various functional groups.
Scientific Research Applications
5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to the presence of the iodophenyl group.
Medicine: Possible antibacterial or antiviral properties, similar to other oxazolidinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The iodophenyl group may enhance binding affinity or specificity, while the aminomethyl group could interact with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with improved potency and reduced side effects.
Uniqueness
5-(Aminomethyl)-3-(4-iodophenyl)oxazolidin-2-one is unique due to the presence of the iodophenyl group, which may confer distinct chemical and biological properties compared to other oxazolidinones. This could include enhanced reactivity in chemical reactions or improved efficacy in biological applications.
Properties
Molecular Formula |
C10H11IN2O2 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
5-(aminomethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11IN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2 |
InChI Key |
AMCBGYXMMCLQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


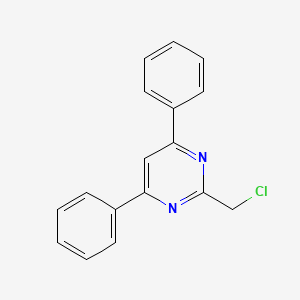
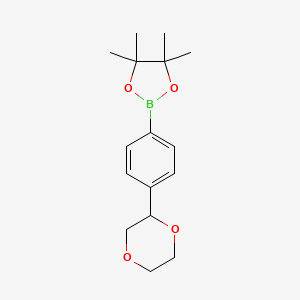
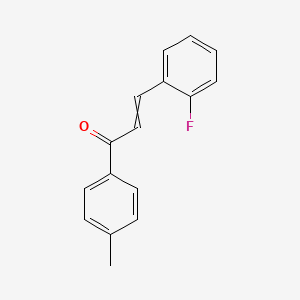
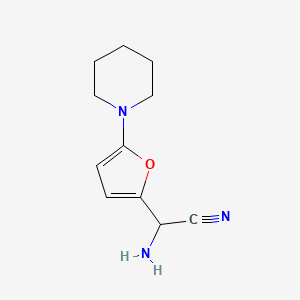
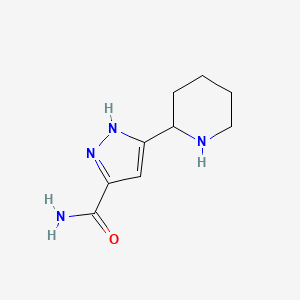
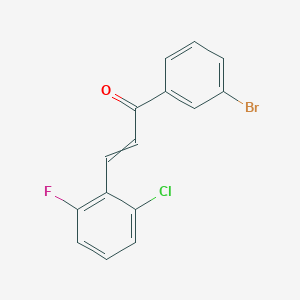
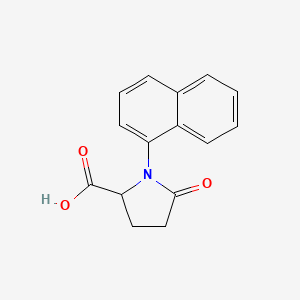


![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)
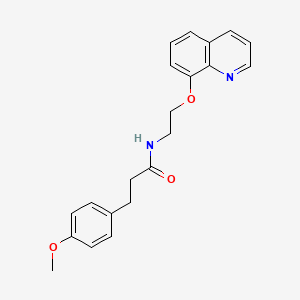
![Imidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14868548.png)

